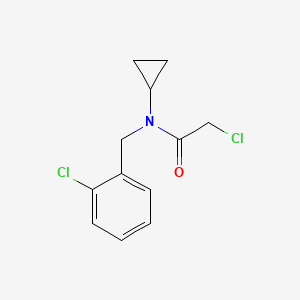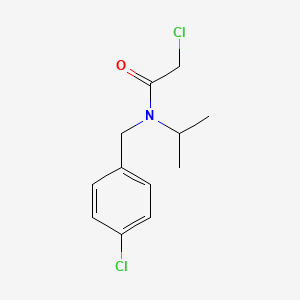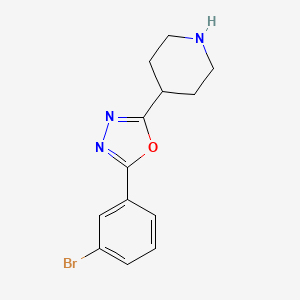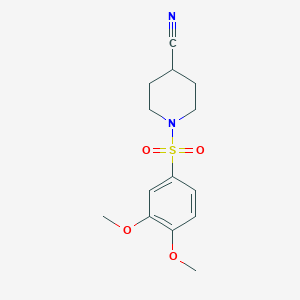
N-Boc-2-fluorobenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-fluorobenzyl-glycine is a chemical compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used to protect amine groups during chemical synthesis. This compound is characterized by the presence of a fluorine atom on the benzyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-fluorobenzyl-glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl group, followed by the introduction of the 2-fluorobenzyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium hydride to form N-Boc-glycine. This intermediate is then reacted with 2-fluorobenzyl bromide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-fluorobenzyl-glycine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine can yield an N-substituted derivative.
Deprotection Reactions: The primary product is the free amine, 2-fluorobenzyl-glycine.
Scientific Research Applications
N-Boc-2-fluorobenzyl-glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Boc-2-fluorobenzyl-glycine largely depends on its role as a protected amino acid. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as enzyme catalysis or receptor binding. The fluorine atom on the benzyl ring can enhance binding affinity and specificity to certain molecular targets by influencing electronic and steric properties .
Comparison with Similar Compounds
N-Boc-benzyl-glycine: Similar structure but lacks the fluorine atom on the benzyl ring.
N-Boc-2-chlorobenzyl-glycine: Contains a chlorine atom instead of fluorine on the benzyl ring.
N-Boc-2-methylbenzyl-glycine: Contains a methyl group instead of fluorine on the benzyl ring.
Uniqueness: N-Boc-2-fluorobenzyl-glycine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWNXCFEVLBEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-6-fluorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844349.png)




![2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844406.png)
![2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844407.png)



![(2E)-3-{2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoicacid](/img/structure/B7844443.png)

